5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of fluorine, benzimidazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The key steps include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Tetrazole Formation: The tetrazole ring can be introduced via the reaction of nitriles with sodium azide in the presence of a catalyst like zinc chloride.
Coupling Reactions: The final coupling of the benzimidazole and tetrazole moieties with the fluorinated benzamide can be carried out using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the precursor molecules.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. The benzimidazole and tetrazole rings can participate in π-π stacking interactions with aromatic amino acids in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-{1-[4-(2-methylpropyl)phenyl]ethyl}aniline
- 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 5-fluoro-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of fluorine, benzimidazole, and tetrazole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22FN7O |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-fluoro-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22FN7O/c1-14(2)12-28-19-6-4-3-5-17(19)25-20(28)9-10-23-21(30)16-11-15(22)7-8-18(16)29-13-24-26-27-29/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,23,30) |
InChI Key |
VFJHOJLXWCQVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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